molecular formula C11H16O B561021 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one CAS No. 104111-20-8

1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one

Katalognummer: B561021
CAS-Nummer: 104111-20-8
Molekulargewicht: 164.248
InChI-Schlüssel: KPRHFEGEFDLOTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one is a chemical compound with the molecular formula C11H16O. It is a tricyclic ketone, characterized by its unique structure that includes a tricycloheptane ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 1-methyl-4-(propan-2-yl)cyclohex-1-ene with specific reagents to form the tricyclic structure .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the scale of production .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can convert the ketone group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or esters, while reduction may yield alcohols .

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

    β-Copaene: A similar tricyclic compound with different substituents.

    α-Copaen-11-ol: Another tricyclic compound with an alcohol functional group.

    Tricyclo[4.4.0.0(2,7)]decane derivatives: Compounds with similar tricyclic structures but different functional groups

Uniqueness: 1-Methyl-4-propan-2-yltricyclo[4.1.0.02,4]heptan-5-one is unique due to its specific tricyclic structure and the presence of a ketone functional group. This combination of features gives it distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

104111-20-8

Molekularformel

C11H16O

Molekulargewicht

164.248

InChI

InChI=1S/C11H16O/c1-6(2)11-5-8(11)10(3)4-7(10)9(11)12/h6-8H,4-5H2,1-3H3

InChI-Schlüssel

KPRHFEGEFDLOTP-UHFFFAOYSA-N

SMILES

CC(C)C12CC1C3(CC3C2=O)C

Synonyme

Tricyclo[4.1.0.02,4]heptan-5-one, 4-isopropyl-1-methyl- (6CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.